molecular formula C12H18N2O B2881296 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine CAS No. 2201244-73-5

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine

Cat. No.: B2881296
CAS No.: 2201244-73-5
M. Wt: 206.289
InChI Key: LZLZJFHOUGOKMW-UHFFFAOYSA-N
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Description

“3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a tert-butyl group at the 3-position and a cyclopropylmethoxy group at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridazine ring, with the tert-butyl and cyclopropylmethoxy groups attached at the 3rd and 6th positions respectively . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effect of the pyridazine ring and the steric bulk of the tert-butyl group . The cyclopropylmethoxy group might also participate in reactions, depending on the conditions.

Scientific Research Applications

Metalation of Pyridazine Derivatives

The study by Turck et al. (1998) explores the metalation of tert-butylsulfinyl and tert-butylsulfonyl groups in pyridazine derivatives, demonstrating their utility as directing groups for ortho metalation. The research highlights the synthesis of various functionalized products with good yields, particularly noting the regioselective metalation in the case of 3-tert-butylsulfinyl-6-methoxypyridazine. This work sheds light on the strategic use of tert-butyl groups in pyridazine chemistry for the development of new compounds through metalation processes Turck, A., Plé, N., Pollet, P., & Quéguiner, G. (1998). Metalation of t-butyl sulfoxides, sulfones and sulfonamides of pyridazine and pyrazine. Metalation of diazines. XX. Journal of Heterocyclic Chemistry, 35(3), 429-436.

Divergent Synthesis with Pyridazine

Rossi et al. (2007) conducted a study on the divergent synthesis of pyridazine derivatives, starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and various enamines. This research demonstrates the ability to selectively synthesize different types of compounds, including 5,6-dihydro-4H-pyridazines, depending on the choice of solvents and temperatures. The study provides valuable insights into the mechanisms of these reactions, offering potential routes for the synthesis of novel pyridazine-based compounds with varied functionalities Rossi, E., Abbiati, G., Attanasi, O., Rizzato, S., & Santeusanio, S. (2007). Divergent and solvent dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. Tetrahedron, 63(43), 11055-11065.

Water Oxidation by Ru Complexes

A novel family of Ru complexes for water oxidation was discovered, utilizing a bridging ligand related to pyridazine. These dinuclear complexes show promising activity in oxygen evolution, highlighting the potential of pyridazine derivatives in catalytic applications. This research, conducted by Zong and Thummel (2005), opens new avenues for the design of catalytic systems based on pyridazine derivatives for environmental and energy-related applications Zong, R., & Thummel, R. (2005). A new family of Ru complexes for water oxidation. Journal of the American Chemical Society, 127(37), 12802-12803.

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which isn’t specified for this compound. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Without specific information, it’s recommended to handle this compound using standard laboratory safety protocols .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, future research might focus on drug development processes .

Properties

IUPAC Name

3-tert-butyl-6-(cyclopropylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)10-6-7-11(14-13-10)15-8-9-4-5-9/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLZJFHOUGOKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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